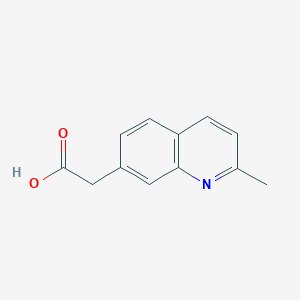

(2-Methylquinolin-7-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylquinolin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-10-5-3-9(7-12(14)15)6-11(10)13-8/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTJMWBSZVPLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylquinolin 7 Yl Acetic Acid and Analogous Quinoline Acetic Acid Systems

Direct Acetic Acid Functionalization of Methylquinolines

One of the most straightforward conceptual approaches involves the direct attachment of an acetic acid group or a synthetic equivalent to a methylquinoline scaffold.

A plausible method for the synthesis of quinolyl-acetic acids involves the nucleophilic substitution of a suitable quinoline (B57606) derivative with a haloacetic acid. For instance, a procedure has been developed for the synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic acid by reacting 2-methylquinoline-4-thiol (B1619965) with chloroacetic acid. researchgate.net A similar strategy could be envisioned for (2-Methylquinolin-7-yl)acetic acid, potentially starting from a 7-hydroxy-2-methylquinoline. The reaction would proceed via an O-alkylation under basic conditions.

A general representation of this type of reaction is as follows:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Methylquinolin-7-ol | Chloroacetic acid | NaH, K₂CO₃, or other suitable base | DMF, Acetone, or other polar aprotic solvent | (2-Methylquinolin-7-yloxy)acetic acid |

This table represents a generalized procedure based on common organic synthesis techniques.

The efficiency of the linkage between the quinoline core and the acetic acid moiety is crucial for a successful synthesis. Optimization of reaction parameters such as the choice of base, solvent, temperature, and reaction time is critical. For reactions involving chloroacetic acid, the use of a non-nucleophilic base is often preferred to avoid side reactions. The addition of a catalyst, such as potassium iodide, can enhance the rate of reaction in some cases. scribd.com The optimal conditions will largely depend on the specific substrate and the position of the functionalization on the quinoline ring.

Multi-Component Reaction Approaches for Fused Quinoline-Acetic Acid Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular scaffolds like quinolines in a single step from multiple starting materials. mdpi.com

Telescoped MCRs, where sequential reactions are carried out in a single pot, have been successfully employed for the synthesis of fused quinoline-acetic acid systems. For example, a one-pot telescopic process involving the reaction of an 8-hydroxyquinoline (B1678124), an arylglyoxal, and Meldrum's acid can yield a furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This strategy highlights the potential of MCRs to rapidly build complexity and incorporate the acetic acid side chain during the formation of the heterocyclic system.

An illustrative MCR for a fused quinoline-acetic acid is detailed below:

| Component 1 | Component 2 | Component 3 | Reagents | Product |

| 8-Hydroxyquinoline | 4-Methoxyphenylglyoxal | Meldrum's acid | Et₃N, MeCN, then AcOH | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid |

This table is based on a reported synthesis of a similar fused quinoline-acetic acid derivative. mdpi.com

Classic named reactions remain a cornerstone for the synthesis of the quinoline core, which can then be further elaborated to the desired acetic acid derivative.

Doebner-von Miller Reaction: This reaction allows for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net For the synthesis of a precursor to this compound, one could start with an appropriately substituted aniline (B41778). For example, reacting 3-aminobenzoic acid with crotonaldehyde (B89634) could potentially lead to 2-methylquinoline-7-carboxylic acid, a direct precursor for homologation. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids such as zinc chloride. researchgate.netpharmaguideline.com

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com To obtain a 2-methylquinoline (B7769805) derivative, a 2-aminoaryl ketone would be reacted with a compound providing a methyl ketone functionality.

Pfitzinger Reaction: The Pfitzinger reaction, or the Pfitzinger-Borsche reaction, involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. pharmaguideline.com While this method directly installs a carboxylic acid at the 4-position, modifications or alternative starting materials would be necessary to achieve the desired 7-substituted acetic acid derivative.

Derivatization and Functionalization Strategies for Quinoline Acetic Acid Precursors

Often, a more accessible quinoline derivative is synthesized first, which is then converted to the target acetic acid through functional group interconversion.

One potential strategy begins with the synthesis of 7-acetyl-2-methylquinoline. This intermediate can be prepared through established methods of quinoline synthesis, such as the Doebner-von Miller reaction using 3-aminoacetophenone as the aniline component. From this key intermediate, two powerful transformations can be employed to introduce the acetic acid moiety.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid amide and subsequently to the carboxylic acid. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.netic.ac.uk Subjecting 7-acetyl-2-methylquinoline to Willgerodt-Kindler conditions (sulfur and an amine like morpholine) would yield the corresponding thioamide, which upon hydrolysis would provide (2-Methylquinolin-7-yl)acetamide. Further hydrolysis would furnish the target this compound.

A general scheme for the Willgerodt-Kindler reaction is shown below:

| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |

| Aryl methyl ketone | 1. Sulfur, Morpholine 2. H₃O⁺ | Thioamide | Aryl-acetic acid |

Arndt-Eistert Homologation: This is a classic method for the one-carbon homologation of a carboxylic acid. scribd.comnrochemistry.comorganic-chemistry.orgwikipedia.orgambeed.com If 2-methylquinoline-7-carboxylic acid is available (for instance, via oxidation of 2,7-dimethylquinoline), it can be converted to its acid chloride and then treated with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of water, typically catalyzed by a silver salt, would yield this compound. organic-chemistry.org Due to the hazardous nature of diazomethane, safer alternatives like trimethylsilyldiazomethane (B103560) are often used. nrochemistry.com

The steps of the Arndt-Eistert homologation are outlined here:

| Starting Material | Reagent 1 | Intermediate 1 | Reagent 2 | Intermediate 2 | Reagent 3 | Product |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | CH₂N₂ | Diazoketone | Ag₂O, H₂O | Homologated Carboxylic Acid |

Synthesis of Quinoline Acetic Acid Esters

The preparation of quinoline acetic acid esters is a key step in the synthesis of the target acid. These esters are typically synthesized through methods that construct the quinoline ring system with a precursor to the acetic acid side chain already in place.

One versatile method involves the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. researchgate.netacs.org Under oxidative conditions, utilizing a carbon monoxide-air mixture, these substrates can be selectively converted into quinoline-3-carboxylic esters. researchgate.netacs.org This transformation proceeds via a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation. researchgate.netacs.org The reaction is typically catalyzed by a palladium iodide (PdI2) and potassium iodide (KI) system. researchgate.netacs.org

Alternatively, under non-oxidative conditions, the same starting materials can yield indol-2-acetic esters. researchgate.netacs.org This highlights the critical role of reaction conditions in directing the cyclization pathway.

A one-pot protocol for synthesizing quinoline-2-carboxylate derivatives has also been developed, starting from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.com This method utilizes 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base in acetonitrile (B52724) to afford a variety of functionalized quinoline-2-carboxylate derivatives in good yields. mdpi.com

Preparation of Quinoline N-Oxide Acetic Acid Derivatives

Quinoline N-oxides are important intermediates that can be further functionalized. The synthesis of quinoline N-oxide acetic acid derivatives often begins with the oxidation of a pre-formed quinoline ring.

A common method for N-oxidation involves treating the parent quinoline derivative with an oxidizing agent such as hydrogen peroxide in glacial acetic acid. lew.ro For instance, 2-methylquinoline derivatives can be oxidized to their corresponding N-oxides using this method, often with gentle heating. lew.ro Microwave irradiation can significantly accelerate this process. lew.ro

Another approach involves the reaction of Baylis-Hillman adducts of o-nitrobenzaldehydes with trifluoroacetic acid, which can yield 3-ethoxycarbonyl-4-hydroxyquinoline N-oxide derivatives. researchgate.net The N-oxide group can then be subjected to rearrangement reactions, such as the Claisen rearrangement, by treatment with acetic anhydride (B1165640) to introduce functionality at the 2-position, which can be a precursor to the acetic acid moiety. lew.ro

Introduction of Halogen and Other Substituents on the Quinoline Ring

The introduction of halogens and other substituents onto the quinoline ring is a common strategy to modify the properties of the final compound.

A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.org This reaction proceeds at room temperature and offers high yields and excellent functional group tolerance. rsc.orgrsc.org This method has been successfully applied to a variety of 8-substituted quinolines, including amides, ureas, and alkoxy derivatives. rsc.orgrsc.org

The synthesis of halogenated quinoline compounds can also be achieved by reacting a 2-vinylquinoline (B1294476) compound with concentrated hydrochloric acid to produce a 2-chloroethyl quinoline compound. consensus.app This method is notable for its mild conditions and high yields. consensus.app

Furthermore, the synthesis of quinoline derivatives with other functionalities, such as sulfonamide groups, has been reported. For example, 8-hydroxyquinoline can be treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride, which can then be reacted with various amines to introduce sulfonamide moieties. nih.gov

Advanced Methodologies in Quinoline Synthesis Applicable to Acetic Acid Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for constructing the quinoline core. These advanced methodologies are highly applicable to the synthesis of complex quinoline derivatives, including those bearing acetic acid side chains.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. lew.roanton-paar.com This technology has been successfully applied to various steps in quinoline synthesis.

For instance, the synthesis of quinoline derivatives via the Friedlander reaction can be significantly accelerated under microwave irradiation. nih.gov One-pot multicomponent reactions, such as the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone, are facilitated by microwave heating in the presence of glacial acetic acid. nih.gov This approach offers the advantages of being metal-free, having shorter reaction times, and providing high product yields with easy purification. nih.gov

Microwave assistance has also been employed in the preparation of quinoline N-oxides and their subsequent rearrangement. lew.ro The oxidation of 2-methylquinoline derivatives with hydrogen peroxide in acetic acid, as well as the Claisen rearrangement of the resulting N-oxides with acetic anhydride, are both significantly enhanced by microwave irradiation, leading to higher yields in a fraction of the time required for conventional heating. lew.ro

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline N-Oxides and Rearrangement Products lew.ro

| Reaction | Method | Time | Yield |

| N-Oxidation | Conventional Heating (65°C) | 9-11 hours | 38-67% |

| N-Oxidation | Microwave (100 W) | 30-40 minutes | 57-84% |

| Claisen Rearrangement | Conventional Heating | 4 hours | - |

| Claisen Rearrangement | Microwave (900 W) | - | - |

Catalytic Systems in Quinoline Ring Formation

The development of novel catalytic systems has revolutionized quinoline synthesis, enabling milder reaction conditions, higher efficiency, and greater substrate scope. Both homogeneous and heterogeneous catalysts are employed in various quinoline-forming reactions.

The Combes synthesis, a classic method for preparing 2,4-substituted quinolines from anilines and β-diketones, traditionally relies on strong acid catalysts like concentrated sulfuric acid. wikipedia.orgdrugfuture.com Modern variations have explored the use of polyphosphoric acid (PPA) and its esters (PPE) as effective dehydrating agents and catalysts. wikiwand.com

Nanocatalysts have gained significant attention due to their high surface area and unique catalytic properties, offering an environmentally friendly and efficient alternative for quinoline synthesis. acs.orgnih.gov A wide range of nanocatalysts, including those based on iron, copper, zinc, and titanium, have been successfully utilized in one-pot syntheses of quinoline derivatives with good to excellent yields. acs.orgnih.gov For example, TiO2 nanoparticles have been used to catalyze the three-component reaction of 1,3-cyclohexanediones, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to produce quinoline derivatives. acs.org

Transition-metal catalysts, such as those based on palladium, iridium, and copper, are instrumental in modern quinoline synthesis. organic-chemistry.org For example, an iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been reported to be highly efficient and environmentally benign. organic-chemistry.org Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid provide a direct route to 2-substituted quinolines. organic-chemistry.org

One-Pot Synthetic Procedures for Improved Atom Economy

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and improved atom economy. rsc.org

A highly efficient one-pot procedure for the preparation of substituted quinolines has been developed from substituted o-nitrotoluenes and olefins using a cesium catalyst. rsc.orgrsc.org This method proceeds under mild, transition-metal-free conditions and is considered highly atom-economical as water is the only byproduct. rsc.org

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is often performed as a one-pot reaction. rsc.orgdu.edu.eg A highly effective one-pot Friedländer synthesis has been reported where o-nitroarylcarbaldehydes are reduced in situ with iron and catalytic aqueous HCl, followed by condensation with aldehydes or ketones to yield quinolines in high yields. rsc.org

Multicomponent reactions (MCRs) are a powerful class of one-pot procedures. A facile and efficient one-pot synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones has been developed from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. nih.gov

These advanced methodologies underscore the continuous evolution of synthetic strategies toward more efficient, sustainable, and versatile routes for the preparation of this compound and a diverse array of related quinoline derivatives.

Spectroscopic and Advanced Analytical Characterization of 2 Methylquinolin 7 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of (2-Methylquinolin-7-yl)acetic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

The ¹H NMR spectrum of this compound provides valuable information regarding the electronic environment of the protons. The chemical shifts are influenced by the aromatic quinoline (B57606) core, the methyl group, and the acetic acid moiety. Protons on the quinoline ring system typically resonate in the aromatic region (δ 7.0-9.0 ppm).

The methyl group at the C-2 position is expected to appear as a singlet in the upfield region, typically around δ 2.5 ppm. The methylene (B1212753) protons of the acetic acid group at C-7 would also produce a singlet, generally found in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration, but it is typically observed in the downfield region (δ 10-13 ppm).

The protons on the quinoline ring (H-3, H-4, H-5, H-6, and H-8) will exhibit characteristic splitting patterns due to spin-spin coupling. For instance, H-3 and H-4 will likely appear as doublets due to coupling with each other. The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) will show more complex splitting patterns, often as doublets or doublet of doublets, depending on their coupling with adjacent protons. For example, in related quinoline derivatives, the H-8 proton often shows a distinctive downfield shift. nist.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C-2) | ~2.5 | s | - |

| H-3 | ~7.3 | d | ~8.5 |

| H-4 | ~8.0 | d | ~8.5 |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.5 | dd | ~8.0, ~1.5 |

| CH₂ (acetic acid) | ~3.8 | s | - |

| H-8 | ~8.1 | s | - |

| COOH | ~12.0 | br s | - |

Note: Predicted values are based on data from related quinoline derivatives and general NMR principles. publish.csiro.aunih.govuncw.edu Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The quinoline ring carbons typically resonate between δ 120-160 ppm. The carboxyl carbon of the acetic acid group is characteristically found far downfield, around δ 170-180 ppm. The methyl carbon at C-2 will appear at a much higher field, typically in the range of δ 20-25 ppm, while the methylene carbon of the acetic acid group would be expected around δ 40-45 ppm. The specific chemical shifts of the quinoline carbons are influenced by the substituents. publish.csiro.auyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C-2) | ~25 |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~138 |

| C-8 | ~129 |

| C-8a | ~147 |

| CH₂ (acetic acid) | ~41 |

| COOH | ~172 |

Note: Predicted values are based on data from related quinoline derivatives. publish.csiro.auuncw.eduyoutube.com Actual values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region of the quinoline ring, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the molecular structure by identifying connectivities across quaternary carbons and between different functional groups. For instance, an HMBC correlation between the methylene protons of the acetic acid group and the C-7 carbon of the quinoline ring would confirm the position of the substituent.

In the solid state, molecules like this compound can exist in different tautomeric forms, particularly involving the carboxylic acid and the quinoline nitrogen. Solid-state NMR (ssNMR) is a powerful technique to investigate this phenomenon. By analyzing the chemical shifts, particularly of ¹³C and ¹⁵N nuclei, it is possible to distinguish between different tautomers, such as the neutral carboxylic acid form and a zwitterionic form where the acidic proton has transferred to the quinoline nitrogen. These different forms can have distinct chemical and physical properties.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid group and the substituted quinoline ring.

The most prominent features would be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹, and the sharp, strong C=O stretching vibration of the carbonyl group, expected around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present in the fingerprint region.

The quinoline ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring system usually appear in the 1450-1650 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the quinoline ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic - CH₃, CH₂) | 2850-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C=C and C=N stretch (Quinoline ring) | 1450-1650 | Medium-Strong |

| C-H bend (Aliphatic) | 1375-1450 | Medium |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Broad, Medium |

| C-H out-of-plane bend (Aromatic) | 700-900 | Strong |

Note: Predicted values are based on data from related quinoline and carboxylic acid derivatives. rasayanjournal.co.in Actual values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight.

The fragmentation of the molecular ion can provide significant structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da). The cleavage of the bond between the methylene group and the quinoline ring could lead to the formation of a stable quinolin-7-ylmethyl cation or a 2-methylquinoline (B7769805) radical cation. The quinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nist.govpublish.csiro.au

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Identity | Loss from Molecular Ion |

| [M]⁺ | This compound | - |

| [M-17]⁺ | [M - •OH]⁺ | •OH |

| [M-45]⁺ | [M - •COOH]⁺ | •COOH |

| 156 | [C₁₁H₁₀N]⁺ (2-Methylquinolin-7-ylmethyl cation) | CH₂COOH |

| 142 | [C₁₀H₈N]⁺ (2-Methylquinoline radical cation) | CH₂COOH, H |

Note: These are predicted fragmentation patterns based on the general behavior of similar compounds in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the unambiguous identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This capability is indispensable for confirming the successful synthesis of the target compound and for identifying any potential byproducts or degradation products. ub.edu

The high resolving power of HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap analyzers, enables the differentiation of ions with very similar mass-to-charge ratios (m/z), which might be indistinguishable with lower-resolution instruments. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C12H11NO2, by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C12H11NO2 |

| Theoretical Monoisotopic Mass | 201.07898 u |

| Expected [M+H]+ | 202.08627 u |

| Expected [M-H]- | 200.07179 u |

Note: The experimental values would be obtained from actual HRMS analysis and compared against these theoretical values. A mass accuracy of < 5 ppm is generally considered acceptable for confirmation.

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be utilized. PXRD provides a characteristic fingerprint of the crystalline form, which is useful for identifying different polymorphs or solvates. For instance, studies on related quinoline derivatives, such as norfloxacin, have shown that different crystalline forms can be identified by their unique diffraction patterns. researchgate.net Similarly, the crystal structure of 7-hydroxy-4-methylquinolin-2(1H)-one has been determined to be orthorhombic using this method. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives provides information about the conjugated π-electron systems present in the quinoline ring. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic parameters that can be used for quantitative analysis and for monitoring chemical reactions.

The UV-Vis spectrum of quinoline-based compounds typically shows multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring, as well as by the solvent polarity. For example, the introduction of a methyl group and an acetic acid moiety at positions 2 and 7, respectively, will shift the absorption maxima compared to the parent quinoline molecule.

Chromatographic Methods for Compound Purity and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical compounds. A validated reverse-phase HPLC method would be developed for this compound to separate it from any starting materials, intermediates, or byproducts. Key parameters of an HPLC method include the stationary phase (e.g., C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (typically determined from the UV-Vis spectrum). pensoft.net The use of an acidic modifier, such as acetic acid or formic acid, in the mobile phase is common to ensure sharp and symmetrical peaks for acidic analytes like this compound. biocompare.comnih.gov The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 225 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. nih.gov For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the different components will separate based on their polarity. The spots are then visualized under UV light (254 nm and/or 365 nm). The retention factor (Rf) value of the product spot would be compared to that of the starting materials to confirm the reaction's progress.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. UPLC utilizes smaller particle size columns (< 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. nih.gov When coupled with a mass spectrometer, this technique is incredibly powerful for the rapid analysis of complex mixtures, allowing for the simultaneous confirmation of the molecular weight of the separated components. For the analysis of this compound, UPLC-MS would be employed for impurity profiling, where it can detect and tentatively identify trace-level impurities that might not be visible by UV detection alone. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Methylquinolin 7 Yl Acetic Acid Frameworks

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, prized for its balance of accuracy and computational cost. nih.gov It is widely used to determine the electronic structure of molecules, which in turn allows for the prediction of their stability, reactivity, and various other properties.

For a molecule like (2-Methylquinolin-7-yl)acetic acid, DFT calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

From these frontier orbitals, global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A study on a related compound, quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid), utilized DFT to analyze its reactivity. nih.gov By calculating descriptors like the Fukui function, researchers could predict the most likely sites for electrophilic, nucleophilic, and radical attacks. nih.gov For this compound, a similar analysis would reveal how the methyl and acetic acid groups influence the reactivity of the quinoline (B57606) core, highlighting which atoms are most susceptible to chemical modification.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, indicating these as sites for electrophilic attack or hydrogen bonding.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available.)

| Descriptor | Formula | Typical Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.7 eV | Indicates chemical stability and reactivity |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | 2.35 | Resistance to deformation of electron cloud |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | 4.15 | Electron-attracting power |

| Electrophilicity Index | ω = χ² / (2η) | 3.67 | Propensity to accept electrons |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. arxiv.orgrsc.org This is crucial for understanding a molecule's response to light, including its absorption and emission characteristics. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound, which is fundamental to its photophysical characterization. q-chem.com

For this compound, a TD-DFT calculation would yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The theory also provides the oscillator strength for each electronic transition, indicating its intensity. This allows for a theoretical spectrum to be constructed and compared with experimental data.

The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is critical for accurate predictions, as the polarity of the solvent can significantly shift absorption bands. q-chem.com TD-DFT can also be used to optimize the geometry of excited states, providing insights into how the molecule's structure changes upon photoexcitation and helping to predict fluorescence energies. nih.gov These calculations are essential for designing molecules for applications in fields such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is central to drug discovery and development for evaluating the potential of a compound to interact with a biological target.

For this compound, molecular docking simulations could be used to explore its potential as an inhibitor for various enzymes or a ligand for receptors. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (often expressed in kcal/mol). The simulation predicts the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. nih.gov

Numerous studies have successfully used docking to evaluate other quinoline derivatives as potential therapeutic agents. For instance, quinoline derivatives have been docked against targets like HIV reverse transcriptase and Mycobacterium tuberculosis KatG protein to assess their inhibitory potential. nih.govnih.gov A docking study of this compound against a relevant protein target would involve:

Obtaining the 3D crystal structure of the target protein.

Preparing the protein and the ligand (adding hydrogens, assigning charges).

Defining the binding site (the "docking box").

Running the docking algorithm to generate multiple binding poses.

Analyzing the top-ranked poses to understand the binding interactions and predict the binding affinity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This table is a hypothetical representation, as docking results are target-specific.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Kinase X | -8.5 | LYS-78, GLU-95 | Hydrogen Bond with COOH |

| PHE-150 | π-π Stacking with Quinoline Ring | ||

| LEU-82, VAL-90 | Hydrophobic Interaction with Methyl Group | ||

| Protease Y | -7.2 | ARG-121 | Salt Bridge with COOH |

| TRP-54 | π-π Stacking with Quinoline Ring | ||

| ALA-120, ILE-122 | Hydrophobic Interaction |

Conformational Analysis and Energy Minimization Studies

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is important because the biological activity and physical properties of a molecule can depend on its 3D shape.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetic acid side chain to the quinoline ring. A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This generates a potential energy surface, from which low-energy, stable conformations can be identified.

Energy minimization is the process of finding the 3D arrangement of atoms that corresponds to a minimum on the potential energy surface. Studies on similar molecules, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, have used DFT to optimize the geometry of both the monomer and a hydrogen-bonded dimer to understand its structural properties in different states. researchgate.net A similar approach for this compound would provide insight into its preferred 3D structure and how it might self-assemble through intermolecular hydrogen bonding between the carboxylic acid groups.

Spectroscopic Property Prediction from Computational Models

Computational models are highly effective at predicting various spectroscopic properties, which can be used to validate and interpret experimental data. Beyond the UV-Vis spectra from TD-DFT, quantum chemical calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated using DFT. The results provide a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to an experimental FT-IR or FT-Raman spectrum. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid or the C-H bends of the quinoline ring. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical prediction of chemical shifts is a powerful tool for confirming the structure of a synthesized compound. By comparing the calculated NMR spectrum with the experimental one, researchers can confidently assign peaks and verify the molecular structure of this compound.

Applications in Advanced Materials and Chemical Sciences for Quinoline Acetic Acid Derivatives

Building Blocks for Complex Organic Molecules and Heterocycles

(2-Methylquinolin-7-yl)acetic acid serves as a valuable synthon in organic chemistry, providing a pre-functionalized quinoline (B57606) core for the construction of more elaborate molecular architectures. The carboxylic acid group at the 7-position is a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction. These reactions allow for the coupling of the quinoline moiety to other molecular fragments, leading to the synthesis of diverse and complex organic molecules.

Furthermore, the 2-methyl group can undergo condensation reactions, particularly with aldehydes and ketones, to form new carbon-carbon bonds and extend the conjugated system of the quinoline ring. This reactivity is instrumental in the synthesis of various heterocyclic compounds, where the quinoline core is fused with other ring systems to generate novel scaffolds with potential applications in medicinal chemistry and materials science. The interplay between the reactivity of the methyl group and the carboxylic acid function allows for sequential and regioselective modifications, making this compound a strategic starting material in multi-step syntheses.

Development of Novel Functional Materials

The inherent photophysical and electronic properties of the quinoline ring system make its derivatives, including this compound, attractive candidates for the development of advanced functional materials.

The carboxylic acid functionality of this compound provides a convenient anchor point for its incorporation into polymeric structures. Through polymerization reactions, either as a monomer or as a functional comonomer, this quinoline derivative can be integrated into the backbone or as a pendant group of various polymers. The resulting materials can exhibit enhanced thermal stability, altered solubility, and novel optical and electronic properties derived from the quinoline moiety. Similarly, the carboxylic acid group can be used to functionalize the surface of nanoparticles, imparting specific recognition capabilities or altering their dispersibility and biocompatibility.

Illustrative Data on Polymer Incorporation

| Polymer Type | Incorporation Method | Potential Property Enhancement |

| Polyesters | Polycondensation | Increased thermal stability, fluorescence |

| Polyamides | Polycondensation | Modified mechanical properties, UV absorption |

| Polyacrylates | Co-polymerization | Tunable refractive index, hydrophobicity |

Note: This data is illustrative and based on the general behavior of quinoline derivatives in polymer science.

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. The extended π-system of the quinoline ring can be further modulated by the substituents. The 2-methyl group and the 7-acetic acid group can influence the electron density distribution within the molecule, thereby affecting its absorption and emission characteristics. By chemically modifying the carboxylic acid group to form esters or amides with other chromophoric or electronically active units, it is possible to create novel dyes with tailored spectral properties.

In the realm of organic electronics, quinoline-based molecules have been investigated for their potential as organic semiconductors. The rigid, planar structure of the quinoline core facilitates π-π stacking, which is crucial for charge transport. The incorporation of this compound into larger conjugated systems or polymers could lead to materials with desirable charge carrier mobilities for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Exemplary Photophysical Data for a Substituted Quinoline Derivative

| Property | Value |

| Absorption Maximum (λmax) | 320-350 nm |

| Emission Maximum (λem) | 400-450 nm |

| Quantum Yield (ΦF) | 0.1 - 0.5 |

| Stokes Shift | 80 - 100 nm |

Note: These values are typical for functionalized quinoline derivatives and serve as an illustration of the potential properties of this compound-based materials.

Intermediates in Agrochemical and Pharmaceutical Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound, with its reactive handles, is a key intermediate for the synthesis of new agrochemicals and pharmaceuticals. The carboxylic acid group can be converted into a variety of functional groups, such as amides, esters, and hydrazides, which are common pharmacophores.

In the agrochemical industry, quinoline derivatives have been developed as fungicides, herbicides, and insecticides. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with novel modes of action. Similarly, in the pharmaceutical sector, the quinoline core is present in drugs with activities ranging from anticancer to antimicrobial and anti-inflammatory. The ability to readily modify both the 2- and 7-positions of this intermediate allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Environmental Science Applications: Role in Pollutant Degradation Pathways

Quinoline and its derivatives are found in the environment as a result of industrial activities, such as coal tar processing and the use of certain pesticides. The biodegradation of these compounds is a topic of significant environmental interest. While specific studies on the degradation of this compound are not extensively documented, the general metabolic pathways for quinoline and methylquinolines have been elucidated.

Microorganisms are capable of degrading quinoline derivatives through a series of hydroxylation and ring-cleavage reactions. The methyl group at the 2-position and the acetic acid group at the 7-position would likely influence the initial steps of microbial attack and the subsequent degradation pathway. It is hypothesized that the degradation would proceed through initial oxidation of the methyl group or the aromatic ring, followed by ring opening of the heterocyclic or carbocyclic portion of the molecule. Understanding these degradation pathways is crucial for developing bioremediation strategies for contaminated sites.

Future Research Trajectories and Unexplored Avenues for 2 Methylquinolin 7 Yl Acetic Acid Research

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a vast number of biologically active compounds. acs.orgmdpi.comorientjchem.org Derivatives of quinoline exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.orgnih.govnih.gov The compound (2-Methylquinolin-7-yl)acetic acid, as a member of this versatile family, presents a promising starting point for further scientific exploration. The future of research on this compound and its derivatives is poised to build upon the rich history of quinoline chemistry, aiming for enhanced efficacy, novel applications, and sustainable production.

Q & A

Q. What synthetic routes are recommended for preparing (2-Methylquinolin-7-yl)acetic acid, and how can reaction efficiency be optimized?

Methodological Answer:

- Core Synthesis : The quinoline backbone can be synthesized via the Skraup reaction (using glycerol, sulfuric acid, and aniline derivatives) or Pfitzinger reaction (condensation of isatin with ketones). Subsequent alkylation at the 7-position with bromoacetic acid derivatives introduces the acetic acid moiety.

- Optimization :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency during quinoline formation.

- Temperature Control : Maintain temperatures below 100°C to avoid side reactions (e.g., decarboxylation).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a reverse-phase C18 column with mobile phase (acetonitrile:water, 60:40 + 0.1% TFA) to assess purity (>95%). Retention time typically aligns with structurally similar quinoline-carboxylic acids (~8–10 min) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.5–8.7 ppm for quinoline H-3; δ 4.2–4.5 ppm for CH₂ in acetic acid).

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ (theoretical m/z calculated from molecular formula).

Q. What factors influence the stability of this compound in aqueous and organic solvents?

Methodological Answer:

- pH Sensitivity : As a weak acid (pKa ~3–4 for the carboxylic group), it is stable in mildly acidic buffers (pH 4–6). Avoid alkaline conditions to prevent hydrolysis .

- Solvent Compatibility : Soluble in DMSO, DMF, and methanol. For long-term storage, use anhydrous DMSO under inert gas (N₂/Ar) at –20°C.

- Light Sensitivity : Protect from UV exposure to prevent photodegradation (amber vials recommended) .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Systematic Substitution : Introduce substituents at the quinoline 2- and 4-positions (e.g., halogens, methoxy groups) and modify the acetic acid chain (e.g., esterification, amidation).

- Biological Assays :

- Computational Modeling : Perform docking studies (AutoDock Vina) with target proteins (e.g., COX-2) to predict binding affinities .

Q. What challenges arise in assessing the pharmacokinetics (PK) of this compound in vivo, and how can they be addressed?

Methodological Answer:

- Metabolic Stability :

- Phase I Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., hydroxylation at the methyl group).

- Phase II Conjugation : Monitor glucuronidation via LC-MS/MS (characteristic neutral loss of 176 Da).

- Bioanalytical Challenges :

Q. How can contradictory reports on the biological activity of quinoline-acetic acid derivatives be resolved?

Methodological Answer:

- Reproducibility Checks :

- Mechanistic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.